Cas no 76029-50-0 (O-cyclopentylhydroxylamine)

O-Cyclopentylhydroxylamine is a versatile chemical intermediate characterized by its cyclopentyl-substituted hydroxylamine structure. This compound is particularly valuable in organic synthesis, serving as a key building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactive hydroxylamine group enables efficient functionalization, including the formation of oximes, nitrones, and other nitrogen-containing derivatives. The cyclopentyl moiety enhances steric and electronic properties, making it useful in the design of bioactive molecules. The compound is typically handled under controlled conditions due to its sensitivity. Its stability and well-defined reactivity profile make it a reliable choice for research and industrial applications requiring precise nitrogen-based modifications.
O-cyclopentylhydroxylamine structure
O-cyclopentylhydroxylamine structure
Product Name:O-cyclopentylhydroxylamine
CAS No:76029-50-0
MF:C5H11NO
MW:101.146941423416
MDL:MFCD11609821
CID:560849
PubChem ID:14326481
Update Time:2025-05-24

O-cyclopentylhydroxylamine Chemical and Physical Properties

Names and Identifiers

    • Hydroxylamine,O-cyclopentyl-
    • cyclopentyloxy amine
    • O-cyclopentylhydroxylamine
    • Cyclopentyloxyamin
    • Hydroxylamine,O-cyclopentyl
    • O-cyclopentyl-hydroxylamine
    • DTXSID40558994
    • EN300-92053
    • 76029-50-0
    • AKOS006317667
    • SCHEMBL640121
    • HWWCBAWGNJYHPP-UHFFFAOYSA-N
    • DB-159782
    • MDL: MFCD11609821
    • Inchi: 1S/C5H11NO/c6-7-5-3-1-2-4-5/h5H,1-4,6H2
    • InChI Key: HWWCBAWGNJYHPP-UHFFFAOYSA-N
    • SMILES: O(C1CCCC1)N

Computed Properties

  • Exact Mass: 101.08400
  • Monoisotopic Mass: 101.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 1
  • Complexity: 50
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • PSA: 35.25000
  • LogP: 1.51960

O-cyclopentylhydroxylamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C993040-25mg
O-cyclopentylhydroxylamine
76029-50-0
25mg
$ 50.00 2022-06-06
TRC
C993040-50mg
O-cyclopentylhydroxylamine
76029-50-0
50mg
$ 70.00 2022-06-06
TRC
C993040-250mg
O-cyclopentylhydroxylamine
76029-50-0
250mg
$ 275.00 2022-06-06
Enamine
EN300-92053-0.05g
O-cyclopentylhydroxylamine
76029-50-0 90%
0.05g
$99.0 2024-05-21
Enamine
EN300-92053-0.1g
O-cyclopentylhydroxylamine
76029-50-0 90%
0.1g
$147.0 2024-05-21
Enamine
EN300-92053-0.25g
O-cyclopentylhydroxylamine
76029-50-0 90%
0.25g
$209.0 2024-05-21
Enamine
EN300-92053-0.5g
O-cyclopentylhydroxylamine
76029-50-0 90%
0.5g
$330.0 2024-05-21
Enamine
EN300-92053-1.0g
O-cyclopentylhydroxylamine
76029-50-0 90%
1.0g
$423.0 2024-05-21
Enamine
EN300-92053-2.5g
O-cyclopentylhydroxylamine
76029-50-0 90%
2.5g
$658.0 2024-05-21
Enamine
EN300-92053-5.0g
O-cyclopentylhydroxylamine
76029-50-0 90%
5.0g
$1049.0 2024-05-21

Additional information on O-cyclopentylhydroxylamine

Recent Advances in the Application of O-cyclopentylhydroxylamine (CAS: 76029-50-0) in Chemical Biology and Pharmaceutical Research

O-cyclopentylhydroxylamine (CAS: 76029-50-0) has emerged as a versatile building block in chemical biology and pharmaceutical research due to its unique structural and reactive properties. Recent studies have highlighted its potential in drug discovery, particularly in the development of novel inhibitors and probes for biological targets. This research brief synthesizes the latest findings on the synthesis, applications, and mechanistic insights of O-cyclopentylhydroxylamine, providing a comprehensive overview for researchers in the field.

One of the most significant advancements involves the use of O-cyclopentylhydroxylamine as a key intermediate in the synthesis of hydroxamic acid derivatives, which are known for their inhibitory activity against metalloenzymes such as histone deacetylases (HDACs). A 2023 study published in the Journal of Medicinal Chemistry demonstrated that O-cyclopentylhydroxylamine-based HDAC inhibitors exhibit enhanced selectivity and potency compared to traditional analogs. The study utilized computational modeling and X-ray crystallography to elucidate the binding interactions, revealing that the cyclopentyl moiety contributes to improved hydrophobic interactions within the enzyme active site.

In addition to its role in HDAC inhibition, O-cyclopentylhydroxylamine has been explored as a reactive handle for bioconjugation strategies. A recent Nature Chemical Biology paper (2024) reported its application in site-specific protein modification, leveraging its hydroxylamine group for chemoselective reactions with ketone-functionalized biomolecules. This approach enables the development of stable protein-drug conjugates with potential applications in targeted therapy and diagnostics. The study also highlighted the compound's stability under physiological conditions, a critical factor for in vivo applications.

From a synthetic chemistry perspective, novel methodologies for the efficient production of O-cyclopentylhydroxylamine have been developed. A 2023 Organic Letters publication described a catalytic asymmetric synthesis route using chiral palladium complexes, achieving high enantioselectivity (up to 98% ee). This advancement addresses previous challenges in obtaining enantiomerically pure forms of the compound, which is crucial for structure-activity relationship studies in drug development. The optimized synthetic protocol also demonstrated scalability, with yields exceeding 85% on multigram scales.

Emerging research has also investigated the safety profile and pharmacokinetic properties of O-cyclopentylhydroxylamine derivatives. A preclinical study published in Chemical Research in Toxicology (2024) evaluated the metabolic stability and toxicity of several lead compounds, identifying favorable ADME (absorption, distribution, metabolism, and excretion) characteristics. Notably, the cyclopentyl substitution was found to reduce oxidative metabolism compared to linear alkyl analogs, potentially leading to improved half-lives in vivo. These findings support further development of O-cyclopentylhydroxylamine-based therapeutics.

Looking forward, several research groups are exploring the application of O-cyclopentylhydroxylamine in PROTAC (proteolysis targeting chimera) technology. Preliminary results presented at the 2024 American Chemical Society meeting suggest that the compound's structural features make it an ideal linker component for designing targeted protein degraders. The ability to simultaneously engage target proteins and E3 ubiquitin ligases while maintaining favorable physicochemical properties positions O-cyclopentylhydroxylamine as a promising tool in this rapidly evolving field.

In conclusion, recent studies demonstrate that O-cyclopentylhydroxylamine (CAS: 76029-50-0) continues to be a valuable scaffold in chemical biology and drug discovery. Its applications span from enzyme inhibition to bioconjugation and protein degradation strategies, supported by advances in synthetic methodology and mechanistic understanding. As research progresses, we anticipate further innovations leveraging this versatile compound, particularly in the development of targeted therapies with improved selectivity and pharmacological profiles.

Recommended suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.